molecular formula C18H12ClN3S B2726605 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 851176-00-6

3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B2726605
CAS No.: 851176-00-6
M. Wt: 337.83
InChI Key: QYOWLMKMNGKKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyridine ring. Its molecular formula is C₁₈H₁₂ClN₃S, distinguishing it from the closely related analog CID 3759524 (3-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine, C₁₇H₁₀ClN₃S) by the addition of a methyl group at position 6 of the thienopyrimidine scaffold . While the biological activity of this specific methyl-substituted derivative remains unreported in the provided evidence, structural analogs suggest promising therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c1-11-14(12-6-3-2-4-7-12)15-16(19)21-17(22-18(15)23-11)13-8-5-9-20-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOWLMKMNGKKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine and thieno derivatives under specific conditions . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds within the thienopyrimidine family, including 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine, exhibit significant anticancer properties. A notable study involved testing this compound against various cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis through mechanisms such as kinase inhibition and modulation of signaling pathways related to cancer progression .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Studies have shown that derivatives of thienopyrimidine can exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine substituent at position 4 enhances this activity by influencing the compound's interaction with bacterial enzymes .

Organic Synthesis Applications

Building Blocks for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, making it valuable in the development of novel materials and pharmaceuticals .

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Thieno[2,3-d]Pyrimidine Derivatives Without Methyl Substitution

Example: CID 3759524 (3-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine)

  • Molecular Formula : C₁₇H₁₀ClN₃S
  • Key Features : Lacks the 6-methyl group present in the target compound.
  • Biological Activity: Not explicitly reported, but thienopyrimidine derivatives are known for kinase inhibition and antiproliferative effects .

Thieno[2,3-b]Pyridine Derivatives with Methyl and Ethoxycarbonyl Substituents

Example: 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

  • Molecular Formula : C₂₀H₂₀N₃O₃S
  • Key Features : Contains a 6-methyl group and ethoxycarbonyl substituent.
  • Synthesis : Prepared via reported methods involving condensation reactions .
  • Biological Activity : Structural analogs demonstrate antiproliferative activity against MCF7 breast cancer cells through tyrosine kinase inhibition .

Hybrid Thieno[2,3-d]Pyrimidine-Coumarin-Pyrazolo[3,4-b]Pyridine Derivatives

Example: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Molecular Formula : C₂₇H₁₆N₄O₂S
  • Key Features: Combines thienopyrimidine with coumarin and pyrazolopyridine moieties.
  • Synthesis: Catalyzed by FeCl₃-SiO₂ in ethanol (75% yield) .
  • Biological Activity : While specific data is absent, coumarin and pyrazolopyridine pharmacophores are associated with anticancer and fluorescence properties .
  • Significance : The extended π-conjugated system may enhance fluorescence, differentiating it from the target compound’s simpler structure.

Thiazolo-Triazole-Fused Pyrimidine Derivatives

Example : 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine

  • Molecular Formula : C₄₃H₂₈ClN₉O₂S
  • Key Features : Incorporates thiazolo-triazole and pyrrolo-pyrimidine systems.
  • Synthesis : Utilizes DMF as a solvent for cyclocondensation reactions .
  • Comparison : The methoxy and triazole groups may enhance hydrogen-bonding interactions, contrasting with the target compound’s hydrophobic methyl and phenyl groups.

Cyclopenta[b]Thiophene Derivatives with Antiproliferative Activity

Example: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)

  • Molecular Formula : C₂₁H₁₈N₆O₃S₂
  • Biological Activity : Inhibits ATP-binding sites of tyrosine kinase receptors (IC₅₀ < 1 µM for MCF7 cells) .

Data Table: Structural and Functional Comparison

Compound Class Key Substituents Molecular Formula Biological Activity Synthesis Method Reference
Target Compound 4-Cl, 6-Me, 5-Ph C₁₈H₁₂ClN₃S Not reported Undisclosed
CID 3759524 (Analog) 4-Cl, 5-Ph C₁₇H₁₀ClN₃S Kinase inhibition (inferred) Undisclosed
Thieno[2,3-b]pyridine () 4-(4-MeOPh), 6-Me, 5-Ethoxycarbonyl C₂₀H₂₀N₃O₃S Antiproliferative (MCF7) Condensation reaction
Hybrid Coumarin Derivative Coumarin, pyrazolopyridine, thienopyrimidine C₂₇H₁₆N₄O₂S Fluorescence, anticancer (inferred) FeCl₃-SiO₂ catalysis
Thiazolo-Triazole Derivative Triazole, thiazolo-pyrimidine C₄₃H₂₈ClN₉O₂S Undisclosed DMF-mediated cyclization
Cyclopenta[b]thiophene () Sulfamoyl, sodium salt C₂₁H₁₈N₆O₃S₂ Tyrosine kinase inhibition Multi-step synthesis

Biological Activity

3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, particularly focusing on its anti-mycobacterial and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a thieno ring fused with a pyrimidine structure. The synthesis typically involves multi-step organic reactions, including Gewald synthesis for the formation of substituted thiophenes followed by cyclization to form the pyrimidine core. The general synthetic pathway can be summarized as follows:

  • Preparation of Substituted 2-Aminothiophene-3-Carboxylates : This is achieved through Gewald synthesis.
  • Formation of Thieno[2,3-d]pyrimidin-4(3H)-ones : The substituted thiophenes are reacted with formamide and ammonium acetate.
  • Optimization of Substituents : Various substituents can be introduced to enhance biological activity.

Anti-mycobacterial Activity

Research indicates that this compound exhibits significant anti-mycobacterial properties. It has been tested against various strains of Mycobacterium, including:

  • Mycobacterium smegmatis
  • Mycobacterium bovis BCG
  • Mycobacterium tuberculosis H37Rv

The percentage inhibition of bacterial growth has been documented to range from 40% to 68%, with Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL for certain derivatives . This suggests a promising avenue for developing new treatments for tuberculosis and other mycobacterial infections.

Anti-inflammatory Activity

In addition to its anti-mycobacterial effects, the compound has shown potential as an anti-inflammatory agent. Preliminary studies demonstrate that it can suppress cyclooxygenase (COX) activity, which is crucial in the inflammatory response. The IC50 values for COX inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib, indicating its potential utility in treating inflammatory conditions .

Study 1: Anti-mycobacterial Efficacy

A study evaluated the efficacy of various thieno[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. Among the compounds tested, those structurally related to this compound exhibited notable activity with MIC values significantly lower than traditional antibiotics .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the thieno and pyrimidine rings could enhance biological activity. Electron-withdrawing groups were found to increase potency against both mycobacterial strains and COX enzymes .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/EnzymeObserved EffectMIC/IC50 Value
Anti-mycobacterialMycobacterium tuberculosisGrowth inhibition8 µg/mL
Anti-inflammatoryCOX enzymesInhibitionIC50 comparable to celecoxib
Anti-mycobacterialMycobacterium smegmatisGrowth inhibition40%-68% inhibition

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking (AutoDock, Schrödinger) : Simulate interactions with target proteins (e.g., kinases) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

How should biological activity be evaluated for this compound, and what assays are most relevant?

Basic Research Question
Initial screening should prioritize:

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure IC₅₀ against kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility and permeability : Assess via shake-flask method (logP) and Caco-2 cell monolayers for bioavailability .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Advanced Research Question

  • Systematic substitution : Synthesize analogs with variations at C-4 (Cl → F, Br), C-6 (methyl → ethyl), and C-5 (phenyl → heteroaryl) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using linear regression models .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C-2 pyridine) using MOE or Phase software .

What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) and improve heat management .
  • Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance crystal habit and purity (>98%) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

How can researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

  • Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP450 oxidation) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at metabolically vulnerable sites .
  • PK/PD modeling : Integrate pharmacokinetic data (AUC, Cmax) with efficacy metrics to refine dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.